Faropenem-d5

LC-MS/MS quantification stable isotope-labeled internal standard mass shift optimization

Faropenem-d5 sodium salt hydrate (mixture of diastereomers) is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of Faropenem in biological matrices. The +5 Da mass shift eliminates isotopic overlap with the analyte, while the matched-salt form ensures co-elution, compensating for ion suppression, extraction variability, and pre-analytical degradation from Faropenem's documented susceptibility to hydrolysis, oxidation, photolysis, and thermolysis. ISO17034-certified with full CoA (HPLC, NMR, MS), it meets FDA/EMA bioanalytical method validation requirements for ANDA submissions and clinical PK studies. Available in 10–100 mg quantities.

Molecular Formula C₁₂H₁₀D₅NO₅S
Molecular Weight 290.35
Cat. No. B1159377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaropenem-d5
Synonyms(5R,6S,8R,2’R)-2-(2’-Tetrahydrofuryl)-6-(1-hydroxyethyl)-2-penem-3-carboxylic Acid-d5;  (+)-(5R,6S)-6-[(1R)-1-Hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid-d5; 
Molecular FormulaC₁₂H₁₀D₅NO₅S
Molecular Weight290.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Faropenem-d5 Procurement Guide: Stable Isotope-Labeled Internal Standard for Faropenem Bioanalysis


Faropenem-d5 is the pentadeuterated isotopologue of Faropenem, a broad-spectrum oral penem antibiotic . With the molecular formula C₁₂H₁₀D₅NO₅S and a molecular weight of 290.35 g/mol, five hydrogen atoms are replaced by deuterium . Faropenem-d5 is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods to correct for matrix effects and variability during the quantification of Faropenem in biological matrices [1]. It is commercially available in multiple salt and hydration forms, including the sodium salt and the sodium salt hydrate (as a mixture of diastereomers), from several ISO-certified reference material producers .

Why Faropenem-d5 Cannot Be Replaced by a Non-Deuterated or Structural Analog in Quantitative LC-MS/MS


In regulated bioanalysis, a stable isotope-labeled internal standard is the gold standard for compensating for ion suppression, extraction variability, and matrix effects [1]. Substituting Faropenem-d5 with a non-deuterated structural analog (such as cefalexin, which has been used in older Faropenem methods) risks differential recovery and ionization efficiency between the analyte and the internal standard, leading to inaccurate quantitation [1][2]. Furthermore, Faropenem is susceptible to degradation via hydrolysis, oxidation, photolysis, and thermolysis, with first-order degradation rate constants that have been quantitatively characterized [3]. A deuterated internal standard that co-elutes with the analyte ensures that any pre-analytical degradation affects both the analyte and the internal standard equally, preserving the response ratio. The specific pattern of deuteration—both the number of labels and their molecular positions—directly influences chromatographic co-elution, mass spectral fragmentation, and the risk of deuterium/hydrogen back-exchange, making the choice of deuterated isotopologue a critical decision in method development [1].

Quantitative Differentiation of Faropenem-d5 vs. Faropenem-d4 and Faropenem-d7 for LC-MS Method Development


Mass Shift of +5 Da: Balancing Sufficient Resolution with Minimal Chromatographic Separation

Faropenem-d5 provides a +5 Da mass shift relative to unlabeled Faropenem (MW 285.32), which is larger than the +2 Da shift from Faropenem-d4 analogs and smaller than the +7 Da shift from Faropenem-d7 sodium salt [1]. This intermediate mass difference is critical: it provides sufficient separation from the natural abundance M+1 and M+2 isotopic peaks of the analyte to avoid signal cross-contribution, while remaining within the range that typically preserves near-identical chromatographic retention. Multiple deuterium labels can alter lipophilicity and lead to chromatographic resolution of the IS from the analyte, causing the IS to experience different ionization conditions [2]. The +5 Da shift strikes a pragmatic balance, mitigating isotopic overlap while reducing the risk of retention time shifts observed with more extensively deuterated species [2].

LC-MS/MS quantification stable isotope-labeled internal standard mass shift optimization

Deuterium Placement on the Hydroxyethyl Side Chain Enables Metabolic Tracing Without Altering Core Ring Fragmentation

Faropenem-d5 incorporates its five deuterium atoms on the hydroxyethyl substituent at position 6 of the penem core, as confirmed by its SMILES notation and IUPAC synonym: 6-(1-hydroxyethyl-1,2,2,2-d4)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid . In contrast, Faropenem-d7 sodium salt carries seven deuterium atoms on the tetrahydrofuran (THF) ring at position 3 [1]. This is a critical distinction: the hydroxyethyl group is the primary site of Phase I metabolism (oxidation of the secondary alcohol to a ketone), making d5-labeling directly informative for metabolic stability and metabolite identification studies. Deuterium on the THF ring (d7) is less informative for tracking metabolic transformations involving the hydroxyethyl group. Furthermore, label placement on a flexible side chain rather than on the rigid heterocyclic ring may reduce the impact of deuteration on chromatographic retention, as the conformational flexibility of the side chain can accommodate the slightly altered vibrational modes introduced by deuterium substitution [2].

tracer kinetic studies metabolic pathway tracking deuterium label position

Multiple Certified Salt Forms Enable Method Flexibility Across Diverse Biological Matrices

Faropenem-d5 is commercially supplied in at least three distinct forms: the free acid (MW 290.35, purity 98%) [1], the sodium salt (MW 289.34 + 22.99, purity 97%, ISO17034 certified) , and the sodium salt hydrate as a mixture of diastereomers (MW 311.32 + x·18.01) . This range of available forms contrasts with the more limited formulation options for Faropenem-d4 analogs, which are primarily available as a single oxidized derivative (6-Dehydroxy 6-Oxo Faropenem-d4, which is structurally distinct from the parent analyte) . The sodium salt form of d5 is directly compatible with the most common pharmaceutical formulation of Faropenem (Faropenem sodium), facilitating direct match of the internal standard to the drug product being analyzed. The hydrate form with diastereomer specification is particularly relevant for chiral method development, as Faropenem contains multiple stereocenters (5R,6S,8R,2'R) and diastereomeric impurities are a known quality attribute of the active pharmaceutical ingredient [2].

reference standard formulation sodium salt hydrate diastereomer mixture

ISO17034-Certified Production with Multi-Technique Characterization Supports Regulatory Submission Data Integrity

Faropenem-d5 sodium salt from CATO (CP108194) is produced under ISO17034 accreditation for reference material manufacturing and is supplied with a comprehensive Certificate of Analysis including HPLC purity data, NMR spectra for structural confirmation, and MS spectra for mass verification . The documented purity is 97% . While other suppliers such as Clearsynth also offer Faropenem-d5 with full characterization data , and generic Faropenem impurity reference standards are routinely used for ANDA/DMF submissions , the specific combination of deuterium incorporation with ISO17034-certified production provides a level of metrological traceability that is increasingly expected by regulatory agencies for bioanalytical method validation in support of pharmacokinetic studies. The degradation susceptibility of Faropenem—with first-order rate constants determined for hydrolysis, oxidation, photolysis, and thermolysis pathways [1]—further underscores the importance of well-characterized, high-purity reference materials to ensure that degradation impurities in the internal standard do not introduce quantitative bias.

ISO17034 reference material CoA documentation HPLC NMR MS characterization

Quantified Stability Advantage: Deuterated Internal Standards Mitigate Faropenem Degradation Bias During Sample Processing

Faropenem undergoes measurable degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions, with degradation following first-order kinetics [1]. The first-order rate constants for degradation have been quantified in both pure form and pharmaceutical dosage forms, with recovery of Faropenem ranging from 97.9% to 101.3% in validated spectrophotometric and HPLC methods [1]. When sample preparation involves extraction, evaporation, or reconstitution steps—during which degradation may occur—a non-deuterated internal standard (e.g., cefalexin, as used in earlier Faropenem LC-MS/MS methods) will not degrade at the same rate as the analyte [2]. This differential degradation introduces systematic bias into the measured concentration, particularly when samples from different clinical time points are processed in batches. Faropenem-d5, being chemically identical to the analyte except for isotopic substitution, degrades with essentially identical kinetics, preserving the analyte-to-IS response ratio even when partial degradation occurs during sample handling. This property is fundamental to the use of any deuterated internal standard, but is enumerated here with reference to the specific, experimentally quantified degradation rate constants for Faropenem [1].

degradation kinetics sample stability pre-analytical variability

Application Scenarios for Faropenem-d5 Based on Verified Differentiation Evidence


Regulated Bioanalytical Method Validation for Faropenem Pharmacokinetic Studies

For laboratories conducting pharmacokinetic studies of Faropenem sodium in support of ANDA submissions or clinical trials, Faropenem-d5 sodium salt provides a matched-salt SIL-IS with a +5 Da mass shift that avoids isotopic overlap with the analyte [1]. The ISO17034-certified production with full CoA (HPLC, NMR, MS) satisfies the characterization requirements of FDA and EMA bioanalytical method validation guidance, while the matched degradation kinetics protect against pre-analytical bias from Faropenem's documented susceptibility to hydrolysis, oxidation, photolysis, and thermal degradation [2].

Tracer Studies of Faropenem Metabolism in Preclinical Rodent Models

The specific placement of five deuterium labels on the hydroxyethyl side chain of Faropenem-d5 enables direct tracking of the primary metabolic pathway (oxidation of the secondary alcohol) by LC-MS/MS without interference from fragmentation artifacts [1]. This provides a distinct advantage over Faropenem-d7, whose deuteration on the tetrahydrofuran ring does not label the primary site of Phase I metabolism [2], and over Faropenem-d4 oxidized analogs, which lack the native secondary alcohol functional group.

Method Development for Diastereomer-Specific Quantification in Faropenem API Quality Control

The availability of Faropenem-d5 sodium salt hydrate specifically as a mixture of diastereomers [1] enables its use as an internal standard in chiral LC-MS methods aimed at quantifying epimeric impurities in Faropenem active pharmaceutical ingredient. Diastereomeric purity is a critical quality attribute for Faropenem, and the use of a deuterated internal standard that itself contains the relevant diastereomers provides a matrix-matched reference point for relative retention time assignment and peak area normalization .

Stability-Indicating UPLC-MS Methods for Faropenem Formulation Analysis

For quality control laboratories developing stability-indicating methods for Faropenem tablets or oral suspensions, Faropenem-d5 serves as the ideal internal standard in LC/MS-compatible UPLC methods. The isobaric co-elution of d5 with the analyte ensures that any degradation products formed under stress conditions (hydrolytic, oxidative, photolytic, thermal) do not interfere with the internal standard channel, preserving quantitative accuracy throughout the method linear range of 2.5–300 μg/mL established for Faropenem assays [1]. The d5 sodium salt hydrate form also offers flexibility in direct aqueous reconstitution for compatibility with the aqueous mobile phases used in UPLC methods .

Quote Request

Request a Quote for Faropenem-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.